Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate
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Overview
Description
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate is an organic compound with a complex structure that includes a fluorinated benzoate ester, a cyanocyclohexyl group, and a carbamoylmethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate typically involves multiple steps, starting with the preparation of the fluorinated benzoate ester. This can be achieved through the esterification of 2-fluorobenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 2-fluorobenzoate is then subjected to a series of reactions to introduce the carbamoylmethylamino and cyanocyclohexyl groups.
One common synthetic route involves the reaction of methyl 2-fluorobenzoate with an amine derivative to form the corresponding amide. This intermediate is then reacted with a cyanocyclohexyl isocyanate under controlled conditions to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzoate ester, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorinated benzoate ester and carbamoylmethylamino moiety are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate: This compound has an additional fluorine atom on the benzoate ring, which may alter its reactivity and properties.
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-3-fluorobenzoate: The position of the fluorine atom is different, which can affect the compound’s chemical behavior and interactions.
Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-chlorobenzoate: The fluorine atom is replaced with chlorine, leading to changes in the compound’s electronic properties and reactivity.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific structural features and resulting properties.
Properties
IUPAC Name |
methyl 5-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-24-16(23)13-9-12(5-6-14(13)18)20-10-15(22)21-17(11-19)7-3-2-4-8-17/h5-6,9,20H,2-4,7-8,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFCKPDIRPYNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCC(=O)NC2(CCCCC2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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